molecular formula C20H28ClNO2 B14700704 o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride CAS No. 26327-65-1

o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride

Cat. No.: B14700704
CAS No.: 26327-65-1
M. Wt: 349.9 g/mol
InChI Key: PDVBHKGDHNVRTR-UHFFFAOYSA-N
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Description

o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride: is a chemical compound with a complex structure that includes both phenyl and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Formation of the Intermediate Ether: This step involves the reaction of o-tolyl ether with 3-diethylaminopropanol under specific conditions to form the intermediate compound.

    Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl or tolyl derivatives, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments.

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in specialized applications, such as the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • o-(3-Diethylaminopropoxy)phenyl o-tolyl ether
  • o-(3-Diethylaminopropoxy)phenyl o-tolyl ether acetate
  • o-(3-Diethylaminopropoxy)phenyl o-tolyl ether sulfate

Uniqueness

What sets o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride apart from similar compounds is its specific hydrochloride form. This form may exhibit unique solubility, stability, and reactivity characteristics, making it particularly suitable for certain applications.

Properties

CAS No.

26327-65-1

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

IUPAC Name

N,N-diethyl-3-[2-(2-methylphenoxy)phenoxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C20H27NO2.ClH/c1-4-21(5-2)15-10-16-22-19-13-8-9-14-20(19)23-18-12-7-6-11-17(18)3;/h6-9,11-14H,4-5,10,15-16H2,1-3H3;1H

InChI Key

PDVBHKGDHNVRTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=CC=CC=C1OC2=CC=CC=C2C.Cl

Origin of Product

United States

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